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Parameter
Reported Value
/ Range

Significance / Associated Outcome Reference(s)

Efficacy Target
(AUC₂₄/MIC)

Ratio > 2.79 Predominant predictor for 2-month culture

conversion in drug-susceptible TB [1]

Efficacy Target
(AUC₀–₂₄)

> 363 mg·h/L Associated with poor treatment outcome if

lower [1] [2]

Efficacy Target
(Cₘₐₓ)

20–60 μg/mL

(mg/L)

Target range for efficacy [3] [2]

Typical Clearance
(CL/F)

2.54 L/h (for

43kg⁰·⁷⁵)

Population mean value; varies with body

size [1]

Typical Volume
(Vd/F)

30.3 L (for 43 kg) Population mean value [1]

Key Covariate: Body
Size

Significant on CL

and Vd

Justifies allometric scaling (e.g., on

TBW⁰·⁷⁵ for CL) [3] [2]

Key Covariate:
Geriatric with DM

Increase in CL/F

by ~30%

Leads to lower AUC, requiring potential

dose adjustment [3]
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Parameter
Reported Value
/ Range

Significance / Associated Outcome Reference(s)

Key Covariate: Fed
State

Slows absorption

rate (kₐ)

Does not affect bioavailability; can be

used to manage nausea [1]

Detailed Experimental Protocols

The development and application of a popPK model for PZA involve several critical stages, from study

design to clinical implementation.

Study Design and Data Collection

Patient Population: Studies typically enroll adult patients (≥18 years) with pulmonary TB confirmed
by PCR or culture, who are eligible for a PZA-based regimen [3] [4]. Cohort sizes in recent studies

range from 20 to over 600 patients [1] [3].
Dosing and Sampling:

Dosing: PZA is administered orally according to body weight, often in the range of 20-30
mg/kg, with fixed doses like 1500 mg or 2000 mg also common [2] [4]. High-dose regimens

(e.g., 40 mg/kg) are also under investigation [4].
Blood Sampling: A key advantage of popPK is the ability to use sparse data. Blood samples

(1-2 mL) can be collected at random post-dose times [3]. For rich data to build a model, serial
sampling at times such as 0 (predose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose is performed

[4].
Sample Processing: Plasma is separated by centrifugation (e.g., 3000× g for 10 minutes at

4°C) and stored at -80°C until analysis [2].

Bioanalytical Methods

PZA concentrations in plasma are most commonly quantified using Liquid Chromatography-
tandem Mass Spectrometry (LC-MS/MS) [2] [4].
The method must be fully validated for selectivity, sensitivity, accuracy, and precision. The reported

analytical range for PZA is typically around 1.83–117.33 μg/mL [2].
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Model Development

This is the core computational phase, typically performed using non-linear mixed-effects modeling software

like NONMEM, Monolix, or R.

Structural Model: A one-compartment model with first-order elimination best describes PZA

pharmacokinetics in most recent studies [1] [3] [2]. Absorption is often described using a first-order
process, sometimes with a transit compartment model [1].

Statistical Model: Inter-individual variability (IIV) is tested on parameters (CL/F, Vd/F) using an
exponential error model. Residual unexplained variability is often described by a proportional or

combined error model.
Covariate Model: The effect of patient characteristics on PK parameters is tested. The workflow

below illustrates the systematic process for identifying significant covariates.
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Start: Base Model (No Covariates)

1. Test Allometric Scaling
(WT on CL/F and Vd/F)

2. Univariate Covariate Analysis

3. Forward Inclusion
(p < 0.05)

Commonly Tested Covariates:- Total Body Weight (WT)- Age (Geriatric)- Diabetes Mellitus (DM)- Sex- HIV Status- Renal Function (eGFR)- Fed State

4. Backward Elimination
(p < 0.01)

5. Final Model

Final PopPK Model
Ready for Validation

Click to download full resolution via product page

Diagram 1: Covariate Model Building Workflow. This flowchart outlines the standard stepwise procedure for

identifying patient factors that significantly explain variability in pyrazinamide pharmacokinetics.

Model Validation

Internal Validation: This includes techniques like bootstrap analysis (e.g., 1000 replicates) to

assess parameter stability and visual predictive checks (VPC) to evaluate the model's predictive
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performance [1] [3].

External Validation: The model's performance is tested on a separate, independent dataset to
ensure its generalizability [1] [3].

Model Application and Clinical Implementation

Validated models are used for several clinical applications.

Model-Informed Precision Dosing (MIPD): A popPK model can be used within a Bayesian

forecasting tool to estimate an individual patient's PK parameters and AUC₂₄ based on a few (e.g., 2-
3) plasma concentrations. The diagram below illustrates this closed-loop feedback system for dose

individualization.

Patient Demographics &
Initial Dose

Administer Dose
& Collect TDM Samples

Bayesian Estimation
(Update Individual PK

Parameters)

Predict Individual
AUC₂₄

AUC₂₄ > Target?
Maintain Dose Yes

Adjust Dose

 No

 New Dose

Click to download full resolution via product page

Diagram 2: Model-Informed Precision Dosing Workflow. This diagram shows the iterative process of using

therapeutic drug monitoring (TDM) and Bayesian forecasting to achieve target pyrazinamide exposure for

an individual patient.

Limited Sampling Strategies (LSS): To make TDM more feasible, models are used to identify the
minimal number of samples needed to reliably predict total exposure (AUC₂₄). One validated LSS for

PZA uses time points at 0, 2, and 6 hours post-dose, achieving a low root mean square error
(9.90%) [1].

Dose Optimization and Simulation: Models can simulate various dosing scenarios to recommend
optimal doses for specific subpopulations. For instance, simulations suggest fixed doses of 1500 mg,
1750 mg, and 2000 mg for patients weighing 40-70 kg, 70-80 kg, and 80-90 kg, respectively, to
achieve efficacy targets [2].

Conclusion
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Population PK modeling has transformed PZA dosing from a one-size-fits-all approach to a personalized

strategy. Key advancements include the identification of critical covariates like body size and geriatric

diabetes, the establishment of validated limited sampling strategies for feasible TDM, and the integration of

models into MIPD workflows. Future efforts should focus on expanding model repositories with diverse

population data and further integrating these tools into routine clinical practice to improve TB treatment

outcomes globally.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Population Pharmacokinetic Modelling and Limited Sampling ... [pmc.ncbi.nlm.nih.gov]

2. Population Pharmacokinetic Modeling of Pyrazinamide ... [journals.lww.com]

3. Development of a population pharmacokinetic model ... [frontiersin.org]

4. a study protocol of a phase II clinical trial (HighShort-RP) [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Key Pharmacokinetic Targets & Parameters for Pyrazinamide].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b540690#pyrazinamide-population-pk-model-building]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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